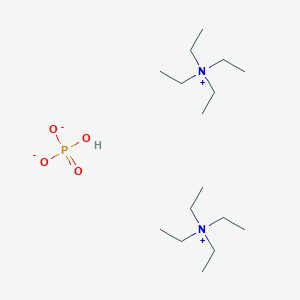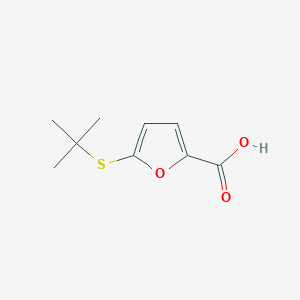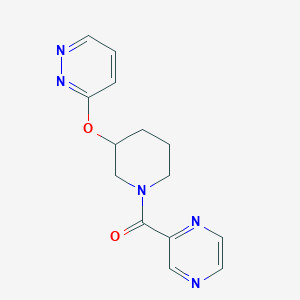![molecular formula C31H29ClN4O2 B14122520 6-chloro-4-phenyl-3-[5-phenyl-1-(piperidin-1-ylacetyl)-4,5-dihydro-1H-pyrazol-3-yl]quinolin-2(1H)-one](/img/structure/B14122520.png)
6-chloro-4-phenyl-3-[5-phenyl-1-(piperidin-1-ylacetyl)-4,5-dihydro-1H-pyrazol-3-yl]quinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-4-phenyl-3-[5-phenyl-1-(piperidin-1-ylacetyl)-4,5-dihydro-1H-pyrazol-3-yl]quinolin-2(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, substituted with a chloro group and a phenyl group, and a pyrazole ring fused with a piperidine moiety. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and pharmacology.
Méthodes De Préparation
The synthesis of 6-chloro-4-phenyl-3-[5-phenyl-1-(piperidin-1-ylacetyl)-4,5-dihydro-1H-pyrazol-3-yl]quinolin-2(1H)-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution reactions: Introduction of the chloro and phenyl groups onto the quinoline core can be done via electrophilic aromatic substitution reactions.
Formation of the pyrazole ring: This involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Attachment of the piperidine moiety: This can be achieved through nucleophilic substitution reactions, where the piperidine ring is introduced via an acylation reaction with piperidine and an appropriate acyl chloride.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Analyse Des Réactions Chimiques
6-chloro-4-phenyl-3-[5-phenyl-1-(piperidin-1-ylacetyl)-4,5-dihydro-1H-pyrazol-3-yl]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the amide bond and formation of corresponding carboxylic acids and amines.
Applications De Recherche Scientifique
6-chloro-4-phenyl-3-[5-phenyl-1-(piperidin-1-ylacetyl)-4,5-dihydro-1H-pyrazol-3-yl]quinolin-2(1H)-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-chloro-4-phenyl-3-[5-phenyl-1-(piperidin-1-ylacetyl)-4,5-dihydro-1H-pyrazol-3-yl]quinolin-2(1H)-one involves the inhibition of fatty acid binding proteins 4 and 5 (FABP4 and FABP5). These proteins play a crucial role in the transport and metabolism of fatty acids within cells. By inhibiting FABP4 and FABP5, the compound can modulate metabolic pathways, leading to improved insulin sensitivity and reduced blood glucose levels . This mechanism makes it a promising candidate for the treatment of metabolic disorders and related conditions.
Comparaison Avec Des Composés Similaires
Similar compounds to 6-chloro-4-phenyl-3-[5-phenyl-1-(piperidin-1-ylacetyl)-4,5-dihydro-1H-pyrazol-3-yl]quinolin-2(1H)-one include other FABP inhibitors, such as:
6-Chloro-4-phenyl-2-piperidin-1-yl-3-(1H-tetrazol-5-yl)-quinoline: This compound also targets FABP4 and FABP5, but with different substituents on the quinoline core.
Other quinoline derivatives: Various quinoline derivatives with different substituents have been studied for their FABP inhibitory activity and potential therapeutic applications.
The uniqueness of this compound lies in its specific structure, which provides a balanced inhibition of FABP4 and FABP5, leading to favorable pharmacokinetic properties and minimal safety concerns .
Propriétés
Formule moléculaire |
C31H29ClN4O2 |
|---|---|
Poids moléculaire |
525.0 g/mol |
Nom IUPAC |
6-chloro-4-phenyl-3-[3-phenyl-2-(2-piperidin-1-ylacetyl)-3,4-dihydropyrazol-5-yl]-1H-quinolin-2-one |
InChI |
InChI=1S/C31H29ClN4O2/c32-23-14-15-25-24(18-23)29(22-12-6-2-7-13-22)30(31(38)33-25)26-19-27(21-10-4-1-5-11-21)36(34-26)28(37)20-35-16-8-3-9-17-35/h1-2,4-7,10-15,18,27H,3,8-9,16-17,19-20H2,(H,33,38) |
Clé InChI |
RPQBYVTWRDOWAF-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CC(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-chloro-2-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14122443.png)


![(10R,13R)-5-(3,7-dimethylocta-1,6-dien-3-yl)-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one](/img/structure/B14122449.png)
![N-(3-fluoro-4-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14122453.png)



![N-cyclohexyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14122474.png)
![1-[(4R,4aR,8aS)-2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol](/img/structure/B14122481.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14122498.png)
![Dibenzo[b,d]iodol-5-ium 4-methylbenzenesulfonate](/img/structure/B14122508.png)
